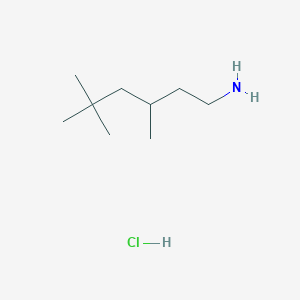

3,5,5-Trimethylhexan-1-amine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3,5,5-trimethylhexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-8(5-6-10)7-9(2,3)4;/h8H,5-7,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKWMGZBASLLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5,5 Trimethylhexan 1 Amine Hydrochloride and Its Precursors

Direct Synthesis Routes to 3,5,5-Trimethylhexan-1-amine (B1266292) hydrochloride

The direct synthesis of 3,5,5-trimethylhexan-1-amine hydrochloride is typically achieved in a two-step process. The first step involves the synthesis of the free amine, 3,5,5-trimethylhexan-1-amine. Subsequently, the amine is treated with hydrochloric acid to form the hydrochloride salt.

The formation of the free amine can be accomplished through several methods as detailed in the following sections. Once the amine is isolated, it is dissolved in a suitable solvent, such as diethyl ether or isopropanol. Anhydrous hydrogen chloride gas or a solution of hydrochloric acid in an organic solvent is then added to the amine solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.

| Step | Reactants | Reagents | Product |

| 1 | 3,5,5-Trimethylhexan-1-amine | Hydrochloric Acid (HCl) | This compound |

Synthesis from Related Hydrocarbons and Alcohol Precursors

The synthesis of 3,5,5-trimethylhexan-1-amine often commences from more accessible starting materials like 3,5,5-trimethylhexan-1-ol (B147576) or related hydrocarbons. These precursors undergo a series of chemical transformations to introduce the amine functionality.

A common and versatile approach for the synthesis of 3,5,5-trimethylhexan-1-amine is through the conversion of its corresponding alcohol, 3,5,5-trimethylhexan-1-ol. wikipedia.orgthegoodscentscompany.com This alcohol is a primary alcohol and can be transformed into the amine through a two-step sequence involving the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine source.

One effective method is the conversion of the alcohol to an alkyl tosylate. The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is a stable intermediate with an excellent leaving group (tosylate anion). This intermediate can then be reacted with ammonia (B1221849) or another nitrogen nucleophile to form the primary amine.

Alternatively, the hydroxyl group can be converted into a halide, such as a bromide, using reagents like phosphorus tribromide (PBr₃). The resulting 1-bromo-3,5,5-trimethylhexane (B1594177) is then subjected to amination. ontosight.ainih.govnist.gov

| Step | Starting Material | Reagents | Intermediate |

| 1a | 3,5,5-Trimethylhexan-1-ol | p-Toluenesulfonyl chloride, Pyridine | 3,5,5-Trimethylhexyl tosylate |

| 1b | 3,5,5-Trimethylhexan-1-ol | Phosphorus tribromide (PBr₃) | 1-Bromo-3,5,5-trimethylhexane |

| 2 | 3,5,5-Trimethylhexyl tosylate or 1-Bromo-3,5,5-trimethylhexane | Ammonia (NH₃) | 3,5,5-Trimethylhexan-1-amine |

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. d-nb.infonih.govorganic-chemistry.org In the context of 3,5,5-trimethylhexan-1-amine synthesis, this would involve the reaction of 3,5,5-trimethylhexanal (B1630633) with ammonia in the presence of a reducing agent. google.com The aldehyde first reacts with ammonia to form an imine intermediate, which is then reduced in situ to the primary amine.

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can be crucial for the efficiency and selectivity of the reaction. For instance, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is often effective. nih.gov

This method is highly versatile and can be adapted for large-scale production. The precursor, 3,5,5-trimethylhexanal, can be synthesized by the hydroformylation of 2,4,4-trimethyl-1-pentene. google.com

| Starting Material | Nitrogen Source | Reducing Agent/Catalyst | Product |

| 3,5,5-Trimethylhexanal | Ammonia (NH₃) | H₂/Raney Ni or Pd/C, NaBH₄ | 3,5,5-Trimethylhexan-1-amine |

Direct nucleophilic substitution on an alkyl halide is a fundamental method for amine synthesis. A common route involves the reaction of 1-bromo-3,5,5-trimethylhexane with ammonia. smolecule.com This reaction, however, can sometimes lead to the formation of secondary and tertiary amines as byproducts due to the further reaction of the initially formed primary amine with the alkyl halide. To favor the formation of the primary amine, a large excess of ammonia is often used.

A more controlled method for the synthesis of primary amines via nucleophilic substitution is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.comnrochemistry.com This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. 1-Bromo-3,5,5-trimethylhexane is reacted with potassium phthalimide to form N-(3,5,5-trimethylhexyl)phthalimide. The phthalimide group acts as a protecting group, preventing over-alkylation. The primary amine is then liberated from the phthalimide intermediate by treatment with hydrazine (B178648) (Ing-Manske procedure) or by acidic or basic hydrolysis. nrochemistry.com This method is generally effective for primary alkyl halides and provides a clean route to the desired primary amine. chemistrysteps.com

| Method | Alkyl Halide | Reagent | Intermediate | Product |

| Direct Amination | 1-Bromo-3,5,5-trimethylhexane | Excess Ammonia (NH₃) | - | 3,5,5-Trimethylhexan-1-amine |

| Gabriel Synthesis | 1-Bromo-3,5,5-trimethylhexane | Potassium Phthalimide | N-(3,5,5-trimethylhexyl)phthalimide | 3,5,5-Trimethylhexan-1-amine |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each synthetic step. Key parameters that are often adjusted to maximize yield and purity include temperature, pressure, reaction time, solvent, and the stoichiometry of reactants and reagents.

In the case of reductive amination, the choice of catalyst and hydrogen pressure are critical. For instance, iron-catalyzed reductive amination of aldehydes with aqueous ammonia has been shown to be effective, with yields of the corresponding hydrochloride salts being reported for various substrates. d-nb.infonih.gov The reaction temperature and time also play a significant role, with higher temperatures generally leading to faster reaction rates, but potentially also to increased side product formation.

For nucleophilic substitution reactions, such as the reaction of 1-bromo-3,5,5-trimethylhexane with ammonia, the concentration of ammonia is a key factor in minimizing the formation of poly-alkylated products. In the Gabriel synthesis, the choice of solvent for the alkylation step and the conditions for the deprotection step (e.g., temperature and reaction time with hydrazine) are important for achieving high yields.

| Synthetic Route | Key Parameters for Optimization | Typical Yields (General) |

| Reductive Amination | Catalyst, Hydrogen Pressure, Temperature, Ammonia Concentration | Good to Excellent |

| Nucleophilic Substitution (Direct) | Ammonia Concentration, Temperature, Pressure | Moderate to Good |

| Gabriel Synthesis | Solvent, Deprotection Conditions (Hydrazine/Acid/Base) | Good to High |

Stereoselective Synthesis of Chiral Isomers (If Applicable)

The structure of 3,5,5-trimethylhexan-1-amine contains a chiral center at the third carbon atom. Therefore, it can exist as two enantiomers: (R)-3,5,5-trimethylhexan-1-amine and (S)-3,5,5-trimethylhexan-1-amine. For certain applications, the use of a single enantiomer may be required, necessitating a stereoselective synthesis.

Stereoselective synthesis can be achieved through several strategies. One approach is to start with an enantiomerically pure precursor. For example, if an enantiomerically pure form of 3,5,5-trimethylhexan-1-ol is available, it can be converted to the corresponding amine with retention or inversion of configuration, depending on the chosen reaction mechanism.

Another strategy involves the use of chiral catalysts or reagents. For instance, asymmetric reductive amination of the corresponding imine can be achieved using a chiral reducing agent or a chiral catalyst. Biocatalysis, employing enzymes such as amine transaminases, has emerged as a powerful tool for the stereoselective synthesis of chiral amines. researchgate.net These enzymes can convert a prochiral ketone or aldehyde to a chiral amine with high enantioselectivity.

While specific examples for the stereoselective synthesis of 3,5,5-trimethylhexan-1-amine are not extensively documented in publicly available literature, the general principles of asymmetric synthesis are applicable.

| Strategy | Approach | Example |

| Chiral Precursor | Start with an enantiomerically pure starting material | (R)-3,5,5-trimethylhexan-1-ol → (R) or (S)-3,5,5-trimethylhexan-1-amine |

| Chiral Catalyst | Use a chiral catalyst to induce stereoselectivity | Asymmetric hydrogenation of the imine intermediate |

| Biocatalysis | Employ enzymes for stereoselective transformation | Amine transaminase catalyzed amination of a ketone precursor |

Chemical Transformations and Reactivity Profiles of 3,5,5 Trimethylhexan 1 Amine Hydrochloride

Protonation and Deprotonation Equilibria of the Amine Hydrochloride

The amine hydrochloride exists in equilibrium with its corresponding free amine, 3,5,5-trimethylhexan-1-amine (B1266292), and hydrochloric acid. This equilibrium is governed by the acidity of the ammonium (B1175870) cation and the basicity of the free amine.

The acidity of the protonated amine is represented by its pKa value. While the specific pKa for 3,5,5-trimethylhexan-1-ammonium has not been definitively reported, it can be estimated based on structurally similar primary alkylamines. The ammonium ions of most simple aliphatic amines have pKa values in the range of 10 to 11. The electron-donating nature of the alkyl group increases the electron density on the nitrogen atom, making the free amine more basic and, consequently, its conjugate acid (the ammonium ion) less acidic.

The protonation-deprotonation equilibrium can be represented as follows:

(CH₃)₃CCH₂CH(CH₃)CH₂CH₂NH₃⁺Cl⁻ ⇌ (CH₃)₃CCH₂CH(CH₃)CH₂CH₂NH₂ + HCl

The position of this equilibrium is dependent on the pH of the solution. In acidic media, the protonated form, 3,5,5-trimethylhexan-1-ammonium chloride, predominates. Conversely, in basic media, the equilibrium shifts towards the deprotonated form, the free 3,5,5-trimethylhexan-1-amine.

Interactive Data Table: Estimated pKa Values of Structurally Related Primary Ammonium Ions

| Compound Name | Structure | Estimated pKa |

| Methylammonium ion | CH₃NH₃⁺ | 10.66 |

| Isobutylammonium ion | (CH₃)₂CHCH₂NH₃⁺ | 10.53 |

| Neopentylammonium ion | (CH₃)₃CCH₂NH₃⁺ | 10.21 |

| 3,5,5-Trimethylhexan-1-ammonium ion | (CH₃)₃CCH₂CH(CH₃)CH₂CH₂NH₃⁺ | ~10.5-10.7 (Estimated) |

Note: The pKa value for 3,5,5-trimethylhexan-1-ammonium ion is an estimation based on the values of structurally similar compounds.

Nucleophilic Reactivity in Organic Synthesis

The nitrogen atom of the free amine, 3,5,5-trimethylhexan-1-amine, possesses a lone pair of electrons, rendering it nucleophilic. However, the significant steric bulk of the 3,5,5-trimethylhexyl group can hinder its approach to electrophilic centers, thereby influencing its reactivity in various organic reactions. For the amine to participate in these reactions, it must first be liberated from its hydrochloride salt, typically by treatment with a base.

Alkylation: The free amine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. However, due to the steric hindrance around the nitrogen atom, these reactions are expected to be slower compared to less hindered primary amines. The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric bulk on both the nucleophile and the electrophile. Over-alkylation to form quaternary ammonium salts is also possible but would be even more sterically hindered.

Acylation: 3,5,5-Trimethylhexan-1-amine reacts with acylating agents such as acid chlorides and acid anhydrides to form N-substituted amides. This reaction is a nucleophilic acyl substitution. While the steric hindrance of the amine can slow the reaction rate, the electrophilicity of the acylating agent also plays a crucial role. Highly reactive acylating agents like acetyl chloride would still be expected to react readily. The reaction with acetic anhydride (B1165640) may require more forcing conditions or the use of a catalyst. researchgate.netresearchgate.net

Interactive Data Table: Expected Products of Alkylation and Acylation

| Reactant | Reagent | Expected Product |

| 3,5,5-Trimethylhexan-1-amine | Methyl iodide | N-Methyl-3,5,5-trimethylhexan-1-amine |

| 3,5,5-Trimethylhexan-1-amine | Acetyl chloride | N-(3,5,5-Trimethylhexyl)acetamide |

| 3,5,5-Trimethylhexan-1-amine | Acetic anhydride | N-(3,5,5-Trimethylhexyl)acetamide |

Amide Formation: Besides acylation with acid halides and anhydrides, amides of 3,5,5-trimethylhexan-1-amine can also be synthesized by coupling the amine with carboxylic acids using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods are often effective even for sterically hindered amines. scielo.org.co

Imine Formation: The reaction of 3,5,5-trimethylhexan-1-amine with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. orientjchem.org This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The steric hindrance of the amine can affect the rate of both the initial nucleophilic attack and the subsequent dehydration step. Reactions with less sterically hindered aldehydes would be more favorable than with bulky ketones. orientjchem.orgderpharmachemica.com

Reactions Involving the Branched Hydrocarbon Chain

The 3,5,5-trimethylhexane backbone of the molecule is an alkane and is generally unreactive towards many reagents. However, under specific conditions, it can undergo reactions typical of branched alkanes.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the hydrocarbon chain can undergo free-radical halogenation (e.g., with Cl₂ or Br₂). The regioselectivity of this reaction is determined by the stability of the resulting alkyl radical (tertiary > secondary > primary). For the 3,5,5-trimethylhexyl group, there are primary, secondary, and tertiary C-H bonds. Halogenation would be expected to occur preferentially at the tertiary carbon (C5), followed by the secondary carbons, and then the various primary carbons. However, the statistical abundance of primary hydrogens can lead to a mixture of products. For instance, the photochlorination of 2,2,4-trimethylpentane, a structurally similar branched alkane, yields a mixture of monochlorinated products. acs.orgvaia.compdx.edu

Oxidation: Strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄), can oxidize the hydrocarbon chain. libretexts.orgyoutube.commasterorganicchemistry.com Typically, tertiary C-H bonds are more susceptible to oxidation than secondary or primary ones. Under vigorous conditions, cleavage of C-C bonds can occur, leading to a mixture of smaller carboxylic acids and ketones. For example, the oxidation of branched alkanes can lead to the formation of various oxygenated products.

Cleavage and Derivatization of the Hydrochloride Salt

The hydrochloride salt can be readily cleaved to regenerate the free amine, which is often necessary for subsequent reactions where the amine acts as a nucleophile.

Cleavage (Neutralization): The most common method for cleaving the hydrochloride salt is by treating it with a base. The choice of base depends on the desired reaction conditions and the solubility of the resulting salts.

Aqueous bases: Solutions of sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) can be used. The free amine, being organic, can then be extracted into an organic solvent.

Organic bases: In non-aqueous conditions, tertiary amines like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are often used as they can neutralize the HCl without introducing water.

Derivatization: The primary amine functionality allows for a wide range of derivatization reactions, which are often employed for analytical purposes. For instance, reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in the presence of a base yields a highly fluorescent sulfonamide derivative, which can be detected at very low concentrations using techniques like HPLC with fluorescence detection. researchgate.netijcce.ac.irnih.govresearchgate.netmdpi.com

Interactive Data Table: Methods for Cleavage and Derivatization

| Process | Reagent | Purpose |

| Cleavage | Sodium hydroxide (aq) | Regeneration of the free amine |

| Triethylamine | In-situ neutralization in organic solvents | |

| Ion-exchange resin (basic) | Removal of HCl without added base | |

| Derivatization | Dansyl chloride | Formation of a fluorescent derivative for analysis |

| Acetic anhydride | Formation of an acetamide (B32628) derivative | |

| Benzaldehyde | Formation of an imine (Schiff base) derivative |

Derivatization and Analog Development Based on 3,5,5 Trimethylhexan 1 Amine Hydrochloride

Synthesis of Substituted Amine Analogues and Homologs

The primary amine functionality of 3,5,5-trimethylhexan-1-amine (B1266292) serves as a versatile handle for the synthesis of a variety of N-substituted analogues and homologs. These reactions are fundamental in modifying the compound's physical and chemical properties, such as its polarity, basicity, and reactivity.

One of the most direct modifications is the alkylation of the primary amine. This can be achieved through nucleophilic substitution reactions with alkyl halides. For instance, the reaction of 3,5,5-trimethylhexan-1-amine with another molecule of a 3,5,5-trimethylhexyl derivative can lead to the formation of di-(3,5,5-trimethylhexyl)amine. This secondary amine is a significantly more sterically hindered and lipophilic molecule compared to its primary amine precursor. Further alkylation can, in principle, yield the tertiary amine, tri-(3,5,5-trimethylhexyl)amine, although the reaction rate is expected to decrease with increasing steric bulk around the nitrogen atom.

The synthesis of N-aryl derivatives is another important class of analogues. These are typically prepared through methods like the Buchwald-Hartwig amination, which allows for the coupling of amines with aryl halides or triflates under palladium catalysis. This introduces an aromatic moiety, which can significantly influence the electronic properties and potential applications of the resulting molecule.

Acylation reactions with acyl chlorides or anhydrides provide a straightforward route to N-acyl-3,5,5-trimethylhexan-1-amines (amides). These derivatives are generally less basic than the parent amine and can exhibit different solubility profiles and biological activities.

Homologs of 3,5,5-trimethylhexan-1-amine, which differ in the length of the alkyl chain, can be synthesized through multi-step sequences, often starting from different branched aldehydes or ketones followed by reductive amination.

| Derivative | Starting Materials | Reaction Type | Potential Properties |

| Di-(3,5,5-trimethylhexyl)amine | 3,5,5-trimethylhexan-1-amine, 3,5,5-trimethylhexyl halide | N-Alkylation | Increased lipophilicity, greater steric hindrance |

| N-Aryl-3,5,5-trimethylhexan-1-amine | 3,5,5-trimethylhexan-1-amine, Aryl halide | Buchwald-Hartwig amination | Altered electronic properties, potential for further aromatic substitution |

| N-Acyl-3,5,5-trimethylhexan-1-amine | 3,5,5-trimethylhexan-1-amine, Acyl chloride/anhydride (B1165640) | N-Acylation | Reduced basicity, altered solubility |

| Homologs (e.g., 4,6,6-trimethylheptan-1-amine) | Corresponding branched aldehyde/ketone, Ammonia (B1221849) | Reductive Amination | Varied chain length, modified physical properties |

Quaternization Reactions and Formation of Ammonium (B1175870) Salts

The nitrogen atom in 3,5,5-trimethylhexan-1-amine and its secondary and tertiary amine derivatives possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides. This reaction, known as quaternization or the Menshutkin reaction, leads to the formation of quaternary ammonium salts. These salts are characterized by a permanently positively charged nitrogen atom, which imparts properties such as increased water solubility and, in some cases, antimicrobial activity.

The quaternization of a tertiary amine derived from 3,5,5-trimethylhexan-1-amine, for example, N,N-dimethyl-3,5,5-trimethylhexan-1-amine, with an alkyl halide like methyl iodide would yield a quaternary ammonium iodide. The reaction proceeds via a nucleophilic substitution mechanism where the tertiary amine attacks the electrophilic carbon of the alkyl halide.

The nature of the alkyl halide and the structure of the amine influence the rate and efficiency of the quaternization reaction. Less sterically hindered alkyl halides and more nucleophilic amines generally lead to faster reactions. The resulting quaternary ammonium salts can have various anions depending on the starting alkyl halide or through subsequent anion exchange reactions.

| Reactant 1 (Amine) | Reactant 2 (Alkylating Agent) | Product (Quaternary Ammonium Salt) | Reaction Conditions |

| N,N-Dimethyl-3,5,5-trimethylhexan-1-amine | Methyl Iodide | N,N,N-Trimethyl-3,5,5-trimethylhexan-1-ammonium iodide | Typically in a polar aprotic solvent (e.g., acetone, acetonitrile) |

| Di-(3,5,5-trimethylhexyl)amine | Benzyl Bromide | N-Benzyl-N,N-di-(3,5,5-trimethylhexyl)ammonium bromide | Elevated temperature may be required due to steric hindrance |

| 3,5,5-trimethylhexan-1-amine | Excess Methyl Iodide | N,N,N-Trimethyl-3,5,5-trimethylhexan-1-ammonium iodide | Exhaustive methylation, often in the presence of a base |

Incorporation into Complex Molecular Architectures

The unique structural features of 3,5,5-trimethylhexan-1-amine, particularly its bulky and lipophilic alkyl chain, make it an interesting building block for the synthesis of complex molecular architectures such as macrocycles and cryptands. These molecules are of significant interest in supramolecular chemistry due to their ability to selectively bind ions and small molecules.

Cryptands are three-dimensional, bicyclic molecules that can encapsulate metal ions with high selectivity and stability. The synthesis of cryptands often involves the reaction of diamines with dihalides or ditosylates in a stepwise or one-pot procedure. While specific examples incorporating 3,5,5-trimethylhexan-1-amine are not prevalent in readily available literature, its structural motifs can be envisioned as part of such complex structures. For instance, a diamine precursor could be synthesized where two 3,5,5-trimethylhexylamine units are linked by a flexible chain. This diamine could then be reacted with a di-electrophile to form a macrocycle, which could be further elaborated into a cryptand. The bulky trimethylhexyl groups would be expected to influence the solubility of the resulting macrocycle in organic solvents and could also play a role in modulating the guest-binding properties of the cavity.

The general synthetic strategy for such macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of solvent, temperature, and the nature of the reactants are crucial for achieving good yields of the desired macrocyclic product.

Synthesis of Polymeric Structures Incorporating 3,5,5-Trimethylhexan-1-amine Moieties

The bifunctional nature of 3,5,5-trimethylhexan-1-amine (after conversion to a diamine or other difunctional monomer) allows for its incorporation into polymeric structures. The bulky, branched alkyl side chain can impart unique properties to the resulting polymers, such as increased solubility in organic solvents, lower crystallinity, and modified thermal properties compared to polymers with linear alkyl side chains.

One major class of polymers that can be synthesized are polyamides. This can be achieved through the polycondensation reaction of a diamine derivative of 3,5,5-trimethylhexan-1-amine with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). The resulting polyamide would feature the 3,5,5-trimethylhexyl group as a pendant side chain. These side chains can disrupt the regular packing of the polymer chains, potentially leading to amorphous materials with lower melting points and glass transition temperatures.

Another important class of polymers are polyurethanes. These can be prepared by the polyaddition reaction of a diol or diamine monomer containing the 3,5,5-trimethylhexyl moiety with a diisocyanate. The properties of the resulting polyurethane can be tailored by the choice of the co-monomers. The incorporation of the bulky alkyl group is expected to enhance the hydrophobicity and may also affect the mechanical properties of the polymer.

| Polymer Type | Monomers | Polymerization Method | Potential Properties of the Resulting Polymer |

| Polyamide | Diamine with 3,5,5-trimethylhexyl group, Dicarboxylic acid | Polycondensation | Increased solubility in organic solvents, amorphous nature, modified thermal properties |

| Polyurethane | Diol/Diamine with 3,5,5-trimethylhexyl group, Diisocyanate | Polyaddition | Enhanced hydrophobicity, altered mechanical properties |

| Poly(acrylate/methacrylate) with pendant 3,5,5-trimethylhexylamine | Acryloyl/Methacryloyl chloride, 3,5,5-trimethylhexan-1-amine (to form monomer), Radical initiator | Radical Polymerization | Functional polymer with pendant amine groups, potential for post-polymerization modification |

Applications in Advanced Organic Synthesis

Role as a Key Building Block in the Construction of Complex Molecules

Primary amines are fundamental components in the synthesis of a vast array of complex organic molecules. The specific structure of 3,5,5-trimethylhexan-1-amine (B1266292), with its significant steric hindrance around the aliphatic chain, suggests that it could be employed to introduce unique structural motifs and influence the physicochemical properties of the target molecules. smolecule.com

In the field of drug discovery, the generation of diverse molecular scaffolds is paramount for the identification of new therapeutic agents. Primary amines are frequently used to build and functionalize these scaffolds. While direct research citing the use of 3,5,5-trimethylhexan-1-amine in specific drug scaffolds is not prevalent in publicly available literature, its potential can be inferred. The bulky 3,5,5-trimethylhexyl group could be used to probe steric pockets in protein binding sites, potentially enhancing selectivity or potency. The amine functionality allows for its incorporation into a wide range of molecular frameworks through reactions such as amidation and reductive amination.

Table 1: Potential Reactions for Scaffold Synthesis

| Reaction Type | Reactant | Functional Group Formed | Potential Application |

|---|---|---|---|

| Amidation | Carboxylic Acid | Amide | Linker, Pharmacophore component |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | Introduction of basic centers |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Scaffold modification |

The distinct structure of 3,5,5-trimethylhexan-1-amine also suggests potential applications in materials science. smolecule.com The branched alkyl chain could influence the morphology and physical properties of polymers and other materials. For instance, its incorporation into a polymer backbone could disrupt chain packing, leading to materials with lower crystallinity and increased solubility in organic solvents. The amine group can serve as a reactive site for polymerization or as a point of attachment for other functional molecules. Potential areas of application could include the synthesis of specialty polymers, surfactants, or as a modifying agent for surfaces.

Employment in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Primary amines are critical starting materials for the synthesis of a wide variety of nitrogen-containing heterocycles. Although specific examples employing 3,5,5-trimethylhexan-1-amine are not widely reported, its primary amine functionality makes it a suitable candidate for established synthetic routes to heterocycles. For example, it could theoretically be used in reactions such as the Paal-Knorr synthesis of pyrroles or in the formation of various other nitrogen-containing ring systems. The sterically demanding 3,5,5-trimethylhexyl substituent would likely influence the reaction kinetics and the properties of the resulting heterocyclic products.

Contributions to Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. Primary amines are frequently utilized as one of the key components in many well-known MCRs, such as the Ugi and Passerini reactions. The use of 3,5,5-trimethylhexan-1-amine in such reactions could lead to the generation of novel and structurally diverse compound libraries. The bulky substituent may play a role in directing the stereochemical outcome of these reactions or in modifying the properties of the final products. The exploration of this amine in various MCRs could open new avenues for the efficient construction of complex molecules with potential biological or material applications.

Table 2: Chemical Compound Information

| Compound Name |

|---|

| 3,5,5-Trimethylhexan-1-amine hydrochloride |

Catalytic Applications and Mechanistic Investigations

Organocatalysis Mediated by 3,5,5-Trimethylhexan-1-amine (B1266292) Derivatives

Primary amines are well-established organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. The steric hindrance provided by the 3,5,5-trimethylhexyl group can play a crucial role in influencing the stereoselectivity of these reactions.

In asymmetric organocatalysis, chiral derivatives of 3,5,5-trimethylhexan-1-amine could be employed to control the facial selectivity of nucleophilic attack on the enamine or iminium ion. For instance, in aldol (B89426) or Michael addition reactions, a chiral primary amine catalyst derived from this scaffold would be expected to create a sterically defined environment around the reactive intermediate, thereby directing the approach of the reacting partner to favor the formation of one enantiomer over the other.

The general mechanism for primary amine-catalyzed reactions, such as the Michael addition of a ketone to a nitro-olefin, is depicted below:

Enamine Formation: The primary amine reacts with a ketone to form a nucleophilic enamine intermediate.

Nucleophilic Attack: The enamine attacks the electrophilic Michael acceptor (e.g., a nitro-olefin).

Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the amine catalyst.

The bulky 3,5,5-trimethylhexyl group would be expected to influence the E/Z geometry of the enamine intermediate and effectively shield one face of the molecule, leading to high stereoselectivity.

| Catalyst Backbone | Chiral Moiety | Expected Yield (%) | Expected Enantiomeric Excess (%) |

| 3,5,5-Trimethylhexan-1-amine | (R)-alpha-phenylethyl | High | Moderate to High |

| tert-Butylamine | (R)-alpha-phenylethyl | High | Moderate |

| 1-Adamantanamine | (R)-alpha-phenylethyl | Moderate to High | High |

Role as a Ligand or Promoter in Metal-Catalyzed Processes

The lone pair of electrons on the nitrogen atom of 3,5,5-trimethylhexan-1-amine allows it to function as a ligand for transition metals. The steric bulk of the trimethylhexyl group can have a profound impact on the coordination environment of the metal center, influencing the reactivity and selectivity of the catalytic process.

In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, bulky electron-rich phosphine (B1218219) ligands are commonly employed. However, sterically hindered amine ligands can also play a significant role. acs.orggalchimia.com The use of a bulky primary amine like 3,5,5-trimethylhexan-1-amine or its derivatives as a ligand could promote the reductive elimination step, which is often the rate-limiting step in these reactions, particularly for the formation of sterically congested C-N bonds. acs.org

Furthermore, in reactions such as the hydroamination of alkenes and alkynes, metal complexes with sterically demanding ligands can exhibit enhanced catalytic activity and selectivity. nih.gov A titanium complex bearing a derivative of 3,5,5-trimethylhexan-1-amine as a ligand, for example, could potentially catalyze the intramolecular hydroamination of aminoalkenes with high efficiency. The steric hindrance of the ligand would help to prevent catalyst deactivation through dimerization and could also influence the regioselectivity of the addition.

The table below summarizes potential applications of 3,5,5-trimethylhexan-1-amine derivatives as ligands in various metal-catalyzed reactions, based on the known reactivity of other bulky amines.

| Reaction Type | Metal Center | Potential Role of Ligand | Expected Outcome |

| Buchwald-Hartwig Amination | Palladium | Promote reductive elimination, stabilize catalytic species | Formation of sterically hindered anilines |

| Intramolecular Hydroamination | Titanium, Zirconium | Enhance catalytic activity, control regioselectivity | Efficient synthesis of cyclic amines |

| Photoredox Catalysis | Europium, Iridium | Tune photophysical and redox properties of the metal center | Synthesis of complex amine structures |

Mechanistic Studies of Catalytic Activity and Selectivity

Understanding the mechanism by which 3,5,5-trimethylhexan-1-amine and its derivatives influence catalytic reactions is crucial for the rational design of more efficient and selective catalysts. Mechanistic investigations would likely focus on several key aspects:

Kinetics: Rate studies of catalytic reactions employing these amines would help to identify the rate-determining step and elucidate the role of the amine in the catalytic cycle. For instance, in a palladium-catalyzed amination, kinetic analysis could reveal whether the amine ligand accelerates oxidative addition, transmetalation, or reductive elimination. acs.org

Spectroscopic Studies: Techniques such as NMR and IR spectroscopy could be used to identify and characterize key intermediates in the catalytic cycle. For example, in organocatalysis, the formation of the enamine or iminium ion intermediate could be directly observed. In metal-catalyzed reactions, the coordination of the amine ligand to the metal center could be studied.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the transition state structures and reaction pathways. These studies could be used to rationalize the observed stereoselectivity in organocatalytic reactions by comparing the energies of different diastereomeric transition states. In metal-catalyzed processes, DFT could help to understand the electronic and steric effects of the amine ligand on the properties of the metal complex.

A proposed mechanistic cycle for a palladium-catalyzed amination reaction involving a bulky amine ligand is shown below. The bulky ligand is expected to facilitate the reductive elimination step, leading to faster product formation.

Oxidative Addition: The aryl halide adds to the Pd(0) complex.

Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, followed by deprotonation by a base.

Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to determining the electronic structure and energetic properties of a molecule. For 3,5,5-trimethylhexan-1-amine (B1266292) hydrochloride, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model its behavior.

Illustrative Data Table: Calculated Electronic Properties

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 12.5 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents the type of output expected from quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 3,5,5-trimethylhexan-1-amine hydrochloride in a given environment (e.g., in solution), MD simulations can reveal crucial information about its intermolecular interactions.

These simulations would model the interactions between the 3,5,5-trimethylhexan-1-ammonium cation, the chloride anion, and solvent molecules. Key interactions would include hydrogen bonding between the ammonium (B1175870) group and the chloride ion or solvent, as well as van der Waals forces involving the bulky trimethylhexyl group. The results of these simulations can provide insights into solvation effects, aggregation behavior, and the local structure of the solution.

Illustrative Data Table: Simulated Intermolecular Interaction Energies

| Interaction Type | Hypothetical Average Energy (kcal/mol) | Description |

| Cation-Anion (N-H...Cl) | -15.0 | Strong electrostatic and hydrogen bonding interaction. |

| Cation-Solvent (Water) | -8.2 | Hydrogen bonding between the ammonium group and water. |

| Anion-Solvent (Water) | -5.5 | Interaction of the chloride ion with the solvent. |

| Hydrophobic Interactions | -2.1 | Interactions involving the nonpolar alkyl chain. |

Note: The data in this table is illustrative and represents the type of output expected from molecular dynamics simulations.

Prediction of Reactivity and Reaction Pathways for this compound

Computational methods can be used to predict the reactivity of this compound and to explore potential reaction pathways. The protonated amine group significantly influences the molecule's reactivity compared to its free amine form.

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions or local softness, could identify the most reactive sites on the molecule. For instance, these calculations would likely show that the acidic protons on the ammonium group are susceptible to deprotonation in the presence of a base. Computational modeling could also be used to investigate the transition states and activation energies for potential reactions, such as nucleophilic substitution or elimination, although the ammonium group itself is generally a poor leaving group.

Conformation Analysis and Stereochemical Considerations

The branched structure of the 3,5,5-trimethylhexyl group allows for a number of possible conformations. Conformational analysis, using computational methods, would aim to identify the most stable (lowest energy) three-dimensional arrangements of the atoms in the 3,5,5-trimethylhexan-1-ammonium cation.

These studies would involve systematically rotating the single bonds in the carbon chain and calculating the potential energy of each resulting conformation. The results would be presented as a potential energy surface, indicating the energy barriers between different conformers. The presence of a chiral center at the C3 position also means that this compound exists as a pair of enantiomers. Computational studies could explore any differences in the conformational preferences of the (R) and (S) enantiomers, although these are generally expected to have identical energy profiles in an achiral environment.

Illustrative Data Table: Relative Energies of Key Conformations

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 1.2 | 17.5 |

| Gauche (-) | -60° | 1.2 | 17.5 |

Note: The data in this table is illustrative and represents the type of output expected from a conformational analysis study.

Analytical Methodologies for Characterization in Research Contexts

Advanced Spectroscopic Analysis Techniques (e.g., High-Resolution NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the molecular structure of 3,5,5-Trimethylhexan-1-amine (B1266292) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework. In the ¹H NMR spectrum, the formation of the hydrochloride salt from the free amine leads to a significant downfield shift for the protons on and adjacent to the nitrogen atom due to the deshielding effect of the positive charge. The protons of the -CH₂-NH₃⁺ group would be expected to appear as a complex multiplet at a lower field compared to the corresponding -CH₂-NH₂ group in the free amine. Similarly, in the ¹³C NMR spectrum, the carbons bonded to the nitrogen atom (C1) and, to a lesser extent, the adjacent carbon (C2) will experience a downfield shift upon protonation. nih.gov

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for 3,5,5-Trimethylhexan-1-amine hydrochloride Note: These are estimated values and can vary based on the solvent and concentration.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~0.90 | Singlet |

| -CH(CH₃)- | ~0.92 | Doublet |

| -CH₂- (C4) | ~1.15 | Multiplet |

| -CH(CH₃)- (C3) | ~1.60 | Multiplet |

| -CH₂- (C2) | ~1.70 | Multiplet |

| -CH₂-NH₃⁺ (C1) | ~3.00 | Multiplet |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The transition from the primary amine to the primary ammonium (B1175870) salt is marked by distinct changes in the infrared spectrum. The characteristic N-H stretching vibrations of a primary amine (two bands in the 3300-3500 cm⁻¹ region) are replaced by the broad and strong absorption of the N-H⁺ stretching vibrations in the ammonium salt, typically found in the 2800-3200 cm⁻¹ range. gla.ac.uk Additionally, the N-H⁺ bending vibrations appear as a strong band around 1500-1600 cm⁻¹. nih.gov

Interactive Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H⁺ in R-NH₃⁺ | Stretch | 2800-3200 | Strong, Broad |

| N-H⁺ in R-NH₃⁺ | Asymmetric Bend | ~1600 | Medium-Strong |

| N-H⁺ in R-NH₃⁺ | Symmetric Bend | ~1500 | Medium-Strong |

| C-H (alkyl) | Stretch | 2850-2960 | Strong |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. When analyzed, typically using electrospray ionization (ESI), the hydrochloride salt is expected to show a prominent peak corresponding to the protonated molecular ion of the free amine, [C₉H₂₁N + H]⁺, at an m/z (mass-to-charge ratio) of approximately 144.2. nih.gov The fragmentation pattern would be consistent with the branched alkyl structure, showing losses of alkyl groups. nist.gov

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for determining the purity of this compound and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common technique for assessing the purity of amine salts. researchgate.net A suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. rjptonline.orgchemmethod.com Since the compound lacks a strong UV chromophore, detection can be achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS). rjptonline.org This method can effectively separate the main compound from synthesis-related impurities and degradation products.

Gas Chromatography (GC): Purity can also be assessed by GC, though it is more suitable for the volatile free amine. For the analysis of the hydrochloride salt, a derivatization step to a more volatile derivative or a neutralization step to liberate the free amine prior to injection is typically required. The free amine can then be separated on a capillary column of intermediate polarity.

Separation of Isomers: The 3,5,5-trimethylhexan-1-amine molecule possesses a chiral center at the C3 carbon atom, meaning it can exist as a pair of enantiomers. The separation of these enantiomers is critical in many research applications and can be achieved using chiral chromatography. Both chiral HPLC and chiral GC, utilizing columns with a chiral stationary phase (CSP), can resolve the racemic mixture into its individual (R)- and (S)-enantiomers, allowing for their quantification. mdpi.com

X-ray Crystallography and Solid-State Characterization of the Hydrochloride Salt

The solid-state properties of this compound are defined by its crystal structure.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional atomic arrangement of the compound in its crystalline form. gla.ac.ukmdpi.com By analyzing the diffraction pattern of a single crystal, it is possible to determine precise bond lengths, bond angles, and the conformation of the molecule. researchgate.net For an amine hydrochloride, this technique would reveal the specific hydrogen-bonding interactions between the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻), which are fundamental to the stability and structure of the crystal lattice. gla.ac.ukacs.org

Powder X-ray Diffraction (PXRD): While single-crystal XRD provides the structure of a perfect crystal, PXRD is used to characterize the bulk, polycrystalline material. jst.go.jp The resulting diffractogram is a unique fingerprint of the crystalline solid, which can be used to confirm the identity of the synthesized material, assess its phase purity, and identify different polymorphic forms if they exist. researchgate.net Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can also be used to study the thermal properties of the solid salt, such as its melting point and decomposition temperature. jst.go.jp

Electrochemical Characterization Techniques

However, some techniques could theoretically provide information. Conductometry , for instance, could be used to measure the molar conductivity of solutions of the salt, providing insights into its dissociation and ion-pairing behavior in different solvents. Techniques like cyclic voltammetry are typically used to study redox-active molecules. Since the alkylammonium cation and the chloride anion are not electroactive within the normal potential window of common solvents, this technique would likely not be very informative for elucidating the compound's structure or properties.

Broader Research Implications and Future Directions

Contribution to Fundamental Organic Chemistry Principles

The sterically hindered nature of 3,5,5-trimethylhexan-1-amine (B1266292) provides a valuable molecular framework for investigating core concepts in organic chemistry. The bulky 3,5,5-trimethylhexyl group significantly influences the reactivity of the primary amine. This allows for detailed studies into:

Steric Effects in Nucleophilic Reactions: The bulky alkyl chain can impede the approach of electrophiles to the nitrogen atom, affecting reaction rates and equilibrium positions. By comparing its reactivity with that of linear amines, researchers can quantify the impact of steric hindrance on nucleophilic substitution and addition reactions.

Reaction Mechanism Elucidation: The compound can be used as a probe to understand reaction mechanisms where steric crowding plays a key role. For instance, its participation in reactions known to be sensitive to steric bulk can help elucidate transition state geometries and reaction pathways.

Conformational Analysis: The flexible yet constrained structure of the trimethylhexane chain offers a model for studying conformational preferences and their influence on chemical properties.

These investigations contribute to a more nuanced understanding of structure-reactivity relationships, a cornerstone of modern organic chemistry.

Potential in Emerging Areas of Chemical Research

The distinct architecture of 3,5,5-trimethylhexan-1-amine hydrochloride makes it a promising candidate for several emerging research areas:

Polymer and Materials Science: As a primary amine, it can be incorporated into polymer backbones or used as a modifying agent. smolecule.com The bulky side chain can disrupt polymer packing, leading to materials with altered physical properties such as lower density, increased solubility, or modified thermal characteristics. Its potential use in the development of new polymers is an active area of interest. smolecule.com

Supramolecular Chemistry: The amine group can participate in hydrogen bonding, while the hydrocarbon body provides van der Waals interactions. This dual nature makes it a potential building block for designing self-assembling systems, such as organic nanotubes or molecular capsules, where the steric bulk can direct the assembly process.

Surfactant Technology: The hydrochloride salt form imparts water solubility, creating an amphiphilic structure with a bulky hydrophobic tail. This suggests potential applications in the formulation of specialty surfactants or emulsifiers where the unique shape of the hydrophobic group could lead to novel micellar structures and interfacial properties. smolecule.com

Development of Sustainable Synthesis Routes

The industrial production of amines is a significant focus for the development of greener and more sustainable chemical processes. rsc.orgrsc.org Future research on this compound will likely prioritize the development of eco-friendly synthesis methods. Key areas of investigation include:

Catalytic Reductive Amination: Moving away from traditional methods that may use stoichiometric reagents, the catalytic reductive amination of 3,5,5-trimethylhexanal (B1630633) with ammonia (B1221849) over reusable heterogeneous catalysts offers a more atom-economical route.

Bio-based Feedstocks: Exploring pathways to synthesize the C9 carbon skeleton from renewable resources would significantly improve the sustainability profile of this compound.

Flow Chemistry: Implementing continuous flow processes for its synthesis can offer better control over reaction parameters, improve safety, and reduce waste generation compared to batch processing.

The development of such sustainable routes aligns with the broader goals of green chemistry to minimize the environmental impact of chemical manufacturing. rsc.org

Novel Applications in Specialized Chemical Fields

The unique combination of a primary amine and a bulky, branched alkyl group opens up possibilities for novel applications in several specialized areas:

Agrochemicals and Pharmaceuticals: The lipophilic trimethylhexyl group can enhance the bioavailability and membrane permeability of active ingredients. Therefore, 3,5,5-trimethylhexan-1-amine can serve as a key intermediate in the synthesis of new agrochemicals and pharmaceuticals where these properties are desirable. smolecule.com

Ligand Synthesis for Catalysis: The amine can be a starting point for the synthesis of more complex ligands for transition metal catalysis. The steric bulk of the 3,5,5-trimethylhexyl group could be used to create specific coordination environments around a metal center, influencing the selectivity and activity of the catalyst.

Corrosion Inhibitors: Long-chain aliphatic amines and their salts are known to be effective corrosion inhibitors for metals. The branched structure of this compound could lead to the formation of a dense, protective film on metal surfaces, offering potential advantages in this application.

Further research into these and other areas will continue to uncover the full potential of this versatile chemical compound.

Q & A

Q. What are the recommended methodologies for synthesizing 3,5,5-Trimethylhexan-1-amine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves a two-step process: (1) Formation of the free amine via reductive amination or alkylation of a precursor ketone, and (2) Salt formation by reacting the amine with hydrochloric acid under controlled conditions (e.g., anhydrous HCl gas in ethanol). Purification via recrystallization from ethanol/ether mixtures ensures ≥98% purity. Analytical validation using NMR (¹H/¹³C) and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal stress (40°C, 75% RH) and freeze-thaw cycles. Monitor degradation via HPLC-UV (λ = 254 nm) and mass spectrometry. For long-term storage, maintain at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation. Stability data should be cross-validated with thermogravimetric analysis (TGA) to assess moisture sensitivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, general precautions include:

- Use nitrile gloves (tested for HCl resistance) and lab coats.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store separately from strong oxidizers (e.g., peroxides) to prevent incompatibility reactions.

Emergency procedures should align with OSHA HCS guidelines for amine hydrochlorides .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Use density functional theory (DFT) to simulate reaction pathways and identify energy barriers for key steps (e.g., protonation of the amine). Pair this with machine learning (ML) algorithms trained on reaction databases to predict optimal solvent systems (e.g., polar aprotic vs. protic) and stoichiometric ratios. Experimental validation via design of experiments (DoE) with fractional factorial designs minimizes trial-and-error approaches .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer : Employ statistical discrepancy analysis (e.g., Grubbs’ test for outliers) coupled with mechanistic studies. For example, if reaction rates vary between batches, use isotopic labeling (e.g., deuterated HCl) to trace protonation sites. Cross-correlate findings with in situ FTIR or Raman spectroscopy to monitor intermediate formation .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., receptors)?

- Methodological Answer : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For receptor studies, combine molecular docking simulations (AutoDock Vina) with mutagenesis assays to identify critical binding residues. Validate results using competitive ELISA or radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。